![molecular formula C15H22N2O4S B2632144 N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 2309745-91-1](/img/structure/B2632144.png)
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as HMB-PP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. HMB-PP is a potent activator of Vγ9Vδ2 T cells, which are a subset of immune cells that play a crucial role in the body's defense against infections and cancer.
Mechanism of Action
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide activates Vγ9Vδ2 T cells by binding to a specific receptor on the surface of these cells. This binding triggers a cascade of biochemical events that lead to the activation and proliferation of Vγ9Vδ2 T cells. Once activated, these cells can recognize and kill cancer cells and infected cells through various mechanisms, including the production of cytokines and direct cytotoxicity.
Biochemical and Physiological Effects
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has been shown to induce the production of various cytokines, including interferon-gamma, tumor necrosis factor-alpha, and interleukin-2. These cytokines play a crucial role in the body's immune response to infections and cancer. N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has also been shown to increase the number of Vγ9Vδ2 T cells in the blood, which can enhance the body's ability to fight infections and cancer.
Advantages and Limitations for Lab Experiments
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has several advantages for laboratory experiments, including its high potency and specificity for Vγ9Vδ2 T cells. However, the compound is highly unstable and requires special handling and storage conditions. In addition, the synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is complex and requires a high level of expertise in organic chemistry.
Future Directions
There are several future directions for research on N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide, including its potential use in the development of new immunotherapies for cancer and infectious diseases. Further studies are needed to optimize the synthesis process of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide and improve its stability and bioavailability. In addition, the mechanisms of action of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide on Vγ9Vδ2 T cells need to be further elucidated to develop more effective treatments. Finally, the safety and efficacy of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Synthesis Methods
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise in organic chemistry. Several methods have been developed for the synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide, including the use of different catalysts and reaction conditions.
Scientific Research Applications
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has been extensively studied for its potential applications in the field of immunotherapy. The compound has been shown to activate Vγ9Vδ2 T cells, which can recognize and kill cancer cells and infected cells. N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has also been investigated for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria.
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(20,7-8-21-2)10-16-13(18)14(19)17-11-5-4-6-12(9-11)22-3/h4-6,9,20H,7-8,10H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFAXPYQQYJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide |
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